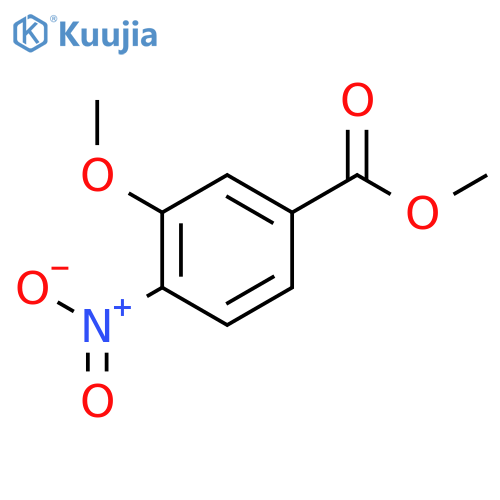

Cas no 5081-37-8 (Methyl 3-methoxy-4-nitrobenzoate)

Methyl 3-methoxy-4-nitrobenzoate 化学的及び物理的性質

名前と識別子

-

- Methyl 3-methoxy-4-nitrobenzoate

- 3-Methoxy-4-nitrobenzoic acid methyl ester

- 3-Methoxy-4-nitrobenzoic acid methyl ester

- Methyl 3-methoxy-4-nitrobenzenecarboxylate

- 3-Methoxy-4-nitro-benzoesaeure-methylester

- 3-methoxy-4-nitro-benzoic acid methyl ester

- Benzoic acid,5-methoxy-4-nitro-,methyl(ester)

- Benzoic acid, 3-methoxy-4-nitro-, methyl ester

- Benzoic acid, 5-methoxy-4-nitro-, methyl(ester)

- CS-W015063

- NSC-147082

- AKOS005072817

- FT-0601650

- NSC147082

- SCHEMBL310574

- AM20040583

- 5081-37-8

- A828306

- J-522193

- MFCD00051967

- SY007306

- DTXSID80301880

- FA-0711

- ALBB-035782

-

- MDL: MFCD00051967

- インチ: 1S/C9H9NO5/c1-14-8-5-6(9(11)15-2)3-4-7(8)10(12)13/h3-5H,1-2H3

- InChIKey: PVVFEPFLFHDHHK-UHFFFAOYSA-N

- ほほえんだ: COC1=C(C=CC(=C1)C(=O)OC)[N+](=O)[O-]

- BRN: 2856207

計算された属性

- せいみつぶんしりょう: 211.04800

- どういたいしつりょう: 211.048

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 15

- 回転可能化学結合数: 4

- 複雑さ: 249

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.6

- ひょうめんでんか: 0

- 互変異性体の数: 何もない

- トポロジー分子極性表面積: 81.4A^2

じっけんとくせい

- 色と性状: けっしょうふんまつ

- 密度みつど: 1.294

- ゆうかいてん: 86-88°C

- ふってん: 350.7 ℃ at 760 mmHg

- フラッシュポイント: 168.3 °C

- 屈折率: 1.54

- PSA: 81.35000

- LogP: 1.91320

- ようかいせい: 自信がない

Methyl 3-methoxy-4-nitrobenzoate セキュリティ情報

- 危害声明: Irritant

- セキュリティの説明: S22-S24/25

-

危険物標識:

- 危険レベル:IRRITANT

- セキュリティ用語:S22;S24/25

Methyl 3-methoxy-4-nitrobenzoate 税関データ

- 税関コード:2918990090

- 税関データ:

中国税関コード:

2918990090概要:

2918990090。他の追加の酸素含有カルボン酸(酸無水物/ハロゲン化アシル/過酸化物、過酸素酸、および税番の誘導体を含む)。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:30.0%

申告要素:

製品名, 成分含有量、

要約:

2918990090。その他の追加の酸素官能基を有するカルボン酸及びその無水物、ハロゲン化物、過酸化物及び過酸素酸、これらのハロゲン化、スルホン化、硝化または亜硝化誘導体。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:30.0%

Methyl 3-methoxy-4-nitrobenzoate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-FG612-200mg |

Methyl 3-methoxy-4-nitrobenzoate |

5081-37-8 | 98% | 200mg |

139.0CNY | 2021-07-14 | |

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R029662-5g |

Methyl 3-methoxy-4-nitrobenzoate |

5081-37-8 | ≥95% | 5g |

¥649 | 2024-05-23 | |

| eNovation Chemicals LLC | D508169-5g |

Methyl 3-Methoxy-4-nitrobenzoate |

5081-37-8 | 97% | 5g |

$180 | 2024-05-24 | |

| abcr | AB132311-5 g |

Methyl 3-methoxy-4-nitrobenzoate; 98% |

5081-37-8 | 5g |

€185.00 | 2022-06-02 | ||

| Chemenu | CM344342-10g |

Methyl 3-methoxy-4-nitrobenzoate |

5081-37-8 | 95%+ | 10g |

$229 | 2022-06-11 | |

| eNovation Chemicals LLC | K09245-10g |

Methyl 3-methoxy-4-nitrobenzoate |

5081-37-8 | 97% | 10g |

$285 | 2024-05-23 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1034071-1g |

Methyl 3-methoxy-4-nitrobenzoate |

5081-37-8 | 98% | 1g |

¥280.00 | 2024-05-11 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M77050-1g |

Methyl 3-methoxy-4-nitrobenzoate |

5081-37-8 | 98% | 1g |

¥193.0 | 2024-07-19 | |

| TRC | M338453-100mg |

Methyl 3-Methoxy-4-nitrobenzoate |

5081-37-8 | 100mg |

$ 80.00 | 2022-06-03 | ||

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-FG612-1g |

Methyl 3-methoxy-4-nitrobenzoate |

5081-37-8 | 98% | 1g |

397.0CNY | 2021-07-14 |

Methyl 3-methoxy-4-nitrobenzoate 関連文献

-

Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570

-

Judith Hierold,David W. Lupton Org. Biomol. Chem., 2013,11, 6150-6160

-

Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183

-

Aled T. Williams,Paul Farrar,Andrew J. Gallant,Del Atkinson,Chris Groves J. Mater. Chem. C, 2014,2, 1742-1748

-

Chih-Kai Lin,Huan-Cheng Chang,Albert A. Villaeys,Michitoshi Hayashi Phys. Chem. Chem. Phys., 2007,9, 853-861

-

Ryan Fillingham,Matthew Boon,Shaghraf Javaid,J. Alex Saunders,Franca Jones CrystEngComm, 2021,23, 2249-2261

-

C. Beato,M. S. Fernández,S. Fermani,M. Reggi,A. Neira-Carrillo,A. Rao,G. Falini,J. L. Arias CrystEngComm, 2015,17, 5953-5961

-

Nicholas A. Barnes,Kevin R. Flower,Saad A. Fyyaz,Stephen M. Godfrey,Alan T. McGown,Philip J. Miles,Robin G. Pritchard,John E. Warren CrystEngComm, 2010,12, 784-794

-

Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226

-

Pranjal Chandra,Hui-Bog Noh,Yoon-Bo Shim Chem. Commun., 2013,49, 1900-1902

Methyl 3-methoxy-4-nitrobenzoateに関する追加情報

Methyl 3-methoxy-4-nitrobenzoate (CAS No. 5081-37-8): A Comprehensive Overview in Modern Chemical Research

Methyl 3-methoxy-4-nitrobenzoate (CAS No. 5081-37-8) is a significant compound in the realm of organic chemistry and pharmaceutical research. Its unique structural properties make it a valuable intermediate in the synthesis of various bioactive molecules, particularly in the development of novel therapeutic agents. This introduction delves into the compound's chemical characteristics, synthetic pathways, and its emerging applications in contemporary research.

The molecular structure of Methyl 3-methoxy-4-nitrobenzoate consists of a benzoate core substituted with both a methoxy group at the 3-position and a nitro group at the 4-position. This arrangement imparts distinct electronic and steric properties, making it a versatile building block for medicinal chemists. The presence of the nitro group enhances electrophilicity, facilitating nucleophilic substitution reactions, while the methoxy group introduces steric hindrance and electronic modulation.

In recent years, there has been growing interest in leveraging such structural motifs for drug discovery. Researchers have been exploring derivatives of Methyl 3-methoxy-4-nitrobenzoate to develop compounds with potential antimicrobial, anti-inflammatory, and anticancer properties. For instance, studies have demonstrated that modifications at the nitro and methoxy positions can significantly alter the biological activity of the molecule, providing insights into structure-activity relationships (SAR).

The synthesis of Methyl 3-methoxy-4-nitrobenzoate typically involves a multi-step process starting from readily available aromatic precursors. One common route involves the nitration of methyl salicylate followed by methylation to introduce the methoxy group. Alternatively, direct functionalization of nitrobenzoic acid esters can be employed. Advanced catalytic methods have also been explored to improve yield and reduce byproduct formation, aligning with green chemistry principles.

Recent advancements in computational chemistry have further enhanced the utility of Methyl 3-methoxy-4-nitrobenzoate. Molecular modeling studies have helped predict binding affinities and interactions with biological targets, accelerating the drug discovery pipeline. These simulations have been particularly valuable in designing molecules that can modulate enzyme activity or interact with specific protein receptors.

The pharmaceutical industry has shown particular interest in derivatives of this compound due to their potential therapeutic benefits. For example, researchers have synthesized analogs that exhibit inhibitory effects on enzymes involved in inflammatory pathways. Such findings highlight the compound's role as a scaffold for developing novel therapeutics aimed at treating chronic inflammatory diseases.

Moreover, the agrochemical sector has also explored the applications of Methyl 3-methoxy-4-nitrobenzoate. Its structural features contribute to the development of pesticides with improved efficacy and reduced environmental impact. By fine-tuning its chemical properties, scientists have created compounds that offer effective pest control while minimizing ecological harm.

In conclusion, Methyl 3-methoxy-4-nitrobenzoate (CAS No. 5081-37-8) is a multifaceted compound with broad applications in chemical synthesis and pharmaceutical research. Its unique structural attributes make it an invaluable tool for developing new drugs and agrochemicals. As research continues to uncover its potential, this compound is poised to play an even greater role in advancing scientific and industrial applications.

5081-37-8 (Methyl 3-methoxy-4-nitrobenzoate) 関連製品

- 89-41-8(4-Methoxy-3-nitrobenzoic acid)

- 713-52-0(Methyl 3-hydroxy-4-nitrobenzoate)

- 5081-36-7(3-Methoxy-4-nitrobenzoic acid)

- 40757-20-8(Methyl 4-methoxy-3-nitrobenzoate)

- 5307-17-5(Methyl 3-methoxy-2-nitrobenzoate)

- 367501-32-4(3-Ethoxy-4-nitrobenzoic acid)

- 59719-77-6(4-Ethoxy-3-nitrobenzoic acid)

- 99-42-3(Methyl 4-hydroxy-3-nitrobenzoate)

- 103008-54-4(Ethyl 2-(Chlorosulfonyl)benzoate)

- 1361815-65-7(Methyl 5-(aminomethyl)-2-(difluoromethyl)-3-methoxypyridine-4-acetate)